molecular formula C22H16N2O5 B13796036 2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester

2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester

Cat. No.: B13796036
M. Wt: 388.4 g/mol
InChI Key: XPTCAERUJHIROD-YDZHTSKRSA-N
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Description

2-Benzofurancarboxylicacid,[[5-[2-(methoxycarbonyl)phenyl]-2-furanyl]methylene]hydrazide(9CI) is a complex organic compound with the molecular formula C22H16N2O5 and a molar mass of 388.37 g/mol . This compound is characterized by its benzofuran and furan rings, which are connected through a methylene hydrazide linkage. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylicacid,[[5-[2-(methoxycarbonyl)phenyl]-2-furanyl]methylene]hydrazide(9CI) typically involves the reaction of 2-benzofurancarboxylic acid with a hydrazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylicacid,[[5-[2-(methoxycarbonyl)phenyl]-2-furanyl]methylene]hydrazide(9CI) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

Major products formed from these reactions include various substituted benzofuran derivatives, hydrazine derivatives, and other functionalized organic compounds .

Scientific Research Applications

2-Benzofurancarboxylicacid,[[5-[2-(methoxycarbonyl)phenyl]-2-furanyl]methylene]hydrazide(9CI) has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylicacid,[[5-[2-(methoxycarbonyl)phenyl]-2-furanyl]methylene]hydrazide(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzofurancarboxylicacid,[[5-[2-(methoxycarbonyl)phenyl]-2-furanyl]methylene]hydrazide(9CI) is unique due to its specific structural features, including the methylene hydrazide linkage and the presence of both benzofuran and furan rings. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[5-[(E)-(1-benzofuran-2-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C22H16N2O5/c1-27-22(26)17-8-4-3-7-16(17)19-11-10-15(28-19)13-23-24-21(25)20-12-14-6-2-5-9-18(14)29-20/h2-13H,1H3,(H,24,25)/b23-13+

InChI Key

XPTCAERUJHIROD-YDZHTSKRSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=NNC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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